LP99 Selectivity Profile: 48 Bromodomain Panel Versus I-BRD9 and BI-9564 Off-Target Activity
LP99 demonstrates a clean selectivity profile against a panel of 48 bromodomains at 10 µM concentration with no significant binding to any bromodomain except BRD7 and BRD9 as determined by differential scanning fluorimetry . In contrast, both I-BRD9 and BI-9564 have published in vitro off-target activity on CECR2 that is not observed with LP99 [1]. This makes LP99 a more specific tool for interrogating BRD7/9 biology without confounding CECR2-mediated effects [2].
| Evidence Dimension | Selectivity profile against bromodomain panel |
|---|---|
| Target Compound Data | No inhibition of 48 BRDs at 10 µM except BRD7/9 (DSF assay) |
| Comparator Or Baseline | I-BRD9 and BI-9564: Both show off-target activity on CECR2 |
| Quantified Difference | LP99 shows no CECR2 off-target activity; I-BRD9/BI-9564 do |
| Conditions | Differential scanning fluorimetry at 10 µM compound concentration against 48 bromodomains |
Why This Matters
Researchers requiring high-fidelity BRD7/9 inhibition without confounding CECR2 activity should select LP99 over I-BRD9 or BI-9564.
- [1] Chemical Probes Portal. LP99 (PD000004) - Commentary Section. probes-drugs.org. Accessed 2026. View Source
- [2] Bertin Bioreagent. LP99 Product Datasheet. bertin-bioreagent.cvmh.fr. 2024. View Source
